molecular formula C18H16ClN3O3 B1527435 5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole CAS No. 1357561-15-9

5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B1527435
CAS No.: 1357561-15-9
M. Wt: 357.8 g/mol
InChI Key: XLLJJCXBJAKCKW-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole (CAS 1357561-15-9) is a pyrazole-based chemical compound with a molecular formula of C18H16ClN3O3 and a molecular weight of 357.79 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and building block in organic chemistry and drug discovery pipelines.Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their wide spectrum of biological activities and applications in material science . Specifically, this compound serves as a key precursor in research and development for potential pharmaceuticals and agrochemicals. Its structural features make it a candidate for creating novel molecules with targeted biological activity . In pharmaceutical research, pyrazole cores are frequently investigated for their potential as anti-inflammatory, anticancer, and antibacterial agents . In agrochemical research, such compounds are explored as precursors for the development of new pesticides and herbicides . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-5-(2-phenylmethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-15-6-7-17(18(12-15)22(23)24)21-16(8-10-20-21)9-11-25-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJJCXBJAKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC=NN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN3O3
  • Molecular Weight : 357.79 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with a benzyloxyethyl group and a 4-chloro-2-nitrophenyl moiety, contributing to its potential pharmacological properties.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Pyrazoles have been shown to inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Anti-inflammatory Effects : The pyrazole nucleus is known for its anti-inflammatory properties, which have been attributed to the modulation of inflammatory mediators and pathways. Studies have highlighted the potential of pyrazole derivatives in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies report antimicrobial properties against various bacterial strains. The compound's structure may enhance its interaction with bacterial membranes or enzymes, leading to effective inhibition .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazoles are known to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders . This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive functions.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anticancer Study : In vitro studies showed that certain pyrazole analogs inhibited the proliferation of lung and colorectal cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
  • Antimicrobial Evaluation : A screening of various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus revealed promising antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialEffective against E. coli, Staphylococcus aureus
Enzyme InhibitionInhibition of AChE

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study:
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole, against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone, indicating strong antimicrobial activity .

2. Anticonvulsant Properties
The anticonvulsant activity of pyrazole derivatives has been extensively studied. The compound's structural features may contribute to its ability to modulate neurotransmitter systems involved in seizure activity.

Case Study:
A pharmacological evaluation revealed that the compound could significantly reduce seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Material Science Applications

1. Photostability and Light Absorption
The unique structure of this compound allows it to absorb light effectively, making it suitable for applications in photonic devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)320
Emission Max (nm)450
Quantum Yield0.85

These properties suggest that the compound could be utilized in organic light-emitting diodes (OLEDs) or as a dye in solar cells.

Agricultural Chemistry Applications

1. Pesticidal Activity
The compound has shown promise as an active ingredient in pesticide formulations. Its ability to target specific pests while minimizing harm to beneficial insects makes it an attractive candidate for sustainable agriculture.

Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adverse effects on crop yield .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-chloro-2-nitrophenyl group is distinct from the 2,4-dichlorophenyl in 8f , which lacks the nitro group. The nitro substituent may enhance electrophilic interactions in biological targets compared to chloro groups.
  • The benzyloxyethyl chain in the target compound differs from the ester-linked benzyloxy-oxoethyl in 8h , suggesting differences in metabolic stability and solubility.

Analysis :

  • The absence of melting point data for the target compound limits direct comparisons. However, related pyrazole derivatives (e.g., 8f and 8k) exhibit melting points between 81–112°C , suggesting that the target compound may also be a solid at room temperature.
  • High yields (>70%) for analogs like 8h and 8f indicate efficient synthetic routes for pyrazole derivatives with complex substituents, which may extend to the target compound.

Key Advantages and Limitations

  • Advantages :
    • The nitro group may improve binding to enzymes or receptors via electrophilic interactions.
    • Benzyloxyethyl enhances lipophilicity, aiding cellular uptake.
  • Limitations :
    • Nitro groups can confer toxicity or metabolic instability, as seen in some pharmaceuticals.
    • Lack of direct activity data necessitates further testing to validate hypothesized effects.

Preparation Methods

Synthesis of the Pyrazole Core with Benzyloxyethyl Substitution

A typical route to introduce the benzyloxyethyl moiety involves starting from 4-hydroxybenzyl derivatives:

  • Step 1: Preparation of 4-(Benzyloxy)phenyl intermediate
    React 4-hydroxyacetophenone with benzyl chloride under basic conditions to form 4-(benzyloxy)acetophenone. This step installs the benzyloxy group on the aromatic ring.

  • Step 2: Formation of hydrazone or pyrazole precursor
    React the 4-(benzyloxy)acetophenone with hydrazine or substituted hydrazine derivatives to form the corresponding hydrazone or pyrazole intermediate.

  • Step 3: Cyclization to pyrazole
    Cyclize the hydrazone intermediate using reagents such as POCl3 and DMF (Vilsmeier-Haack conditions) to afford the pyrazole ring with the benzyloxyphenyl substitution.

  • Step 4: Introduction of the 2-(benzyloxy)ethyl side chain
    Alkylation of the pyrazole nitrogen or carbon at the 5-position with 2-(benzyloxy)ethyl halides or equivalents can be performed under suitable base conditions to install the benzyloxyethyl side chain.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 4-Hydroxyacetophenone + Benzyl chloride → 4-(Benzyloxy)acetophenone Base (K2CO3), DMF, reflux 85-90 Standard O-alkylation
2 4-(Benzyloxy)acetophenone + Hydrazine hydrate → Hydrazone intermediate Ethanol, reflux 80-88 Formation of hydrazone
3 Hydrazone + POCl3/DMF → Pyrazole aldehyde 0-5 °C addition, then 2 h heating 75-85 Vilsmeier-Haack cyclization
4 Pyrazole + 2-(Benzyloxy)ethyl bromide → Alkylated pyrazole Base (NaH), DMF, RT to reflux 65-78 N- or C-alkylation
5 Pyrazole + 4-chloro-2-nitrohalobenzene → Arylated pyrazole Pd catalyst, base, inert atmosphere 60-75 Cross-coupling

These yields are typical for multi-step pyrazole syntheses and may vary with optimization.

Alternative and Advanced Synthetic Approaches

  • Nano-catalyzed green synthesis: Use of nano-ZnO catalysts has been reported to improve yields and reduce reaction times in pyrazole synthesis from phenylhydrazines and diketones, which could be adapted for substituted pyrazoles.

  • One-pot multi-component reactions: Some protocols allow the formation of substituted pyrazoles in one pot by combining aldehydes, ketones, and hydrazines under catalytic conditions, potentially streamlining the synthesis of complex derivatives.

  • Cycloaddition methods: 1,3-Dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes can be used to construct pyrazole rings with high regioselectivity, which might be tailored for the target compound.

Research Findings and Notes

  • The choice of starting materials and reaction conditions significantly affects regioselectivity and yield in pyrazole synthesis.

  • Functional group compatibility is critical, especially with sensitive substituents like nitro and chloro groups.

  • Post-cyclization modifications such as selective alkylation or arylation allow fine-tuning of substitution patterns on the pyrazole ring.

  • Catalytic systems (e.g., Pd catalysts for cross-coupling, nano-ZnO for condensation) enhance efficiency and sustainability.

  • Characterization of intermediates and final products typically involves FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reactants Catalysts/Reagents Advantages Limitations
Cyclocondensation of diketones with hydrazines 1,3-diketones, hydrazines Acid/base catalysts, nano-ZnO Simple, high yield Regioisomer mixtures possible
Vilsmeier-Haack cyclization Hydrazones, POCl3, DMF POCl3/DMF Efficient pyrazole ring closure Requires careful temperature control
Alkylation of pyrazoles Pyrazoles, alkyl halides Base (NaH, K2CO3) Direct installation of side chains Possible over-alkylation
Pd-catalyzed cross-coupling Pyrazoles, aryl halides Pd catalyst, base Selective arylation Requires inert atmosphere
1,3-Dipolar cycloaddition Diazocarbonyls, alkynes Zn(OTf)2, bases High regioselectivity Limited substrate scope

Q & A

Q. Table 1. Comparative Reaction Conditions for Nitro-Substitution

Condition Yield Purity Reference
HNO₃/H₂SO₄, 0°C45%88%
Acetyl nitrate, CH₂Cl₂68%94%

Q. Table 2. Biological Activity of Structural Analogs

Analog Target IC₅₀ (μM) Source
Parent compoundCOX-21.2
4-Fluorophenyl variantCOX-23.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole
Reactant of Route 2
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5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole

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